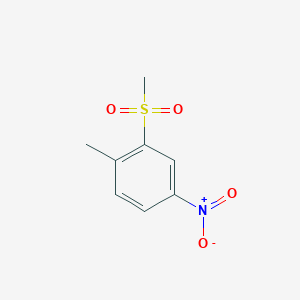
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene
Vue d'ensemble
Description
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of a methylsulfonyl group, a nitro group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene typically involves the nitration of 1-methyl-4-(methylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydride or sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(methylsulfonyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
- 1-(Methylsulfonyl)-3-nitrobenzene
- 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
- 1-(Ethylsulfanyl)-2-nitrobenzene
- 1-(2-Bromoethoxy)-4-nitrobenzene
Uniqueness
1-Methyl-2-(methylsulfonyl)-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
1-methyl-2-methylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3 |
Clé InChI |
ZYYSUWBRKYMQRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














